molecular formula C11H23ClFN B13342087 (4-Tert-butyl-1-fluorocyclohexyl)methanamine hydrochloride

(4-Tert-butyl-1-fluorocyclohexyl)methanamine hydrochloride

Katalognummer: B13342087
Molekulargewicht: 223.76 g/mol
InChI-Schlüssel: FMPOMNLGQAQRIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride is a chemical compound that features a cyclohexyl ring substituted with a tert-butyl group and a fluorine atom, along with a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride typically involves multiple steps. One common method includes the fluorination of a cyclohexyl precursor, followed by the introduction of the tert-butyl group. The final step involves the addition of the methanamine group and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as flow microreactors can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atom and tert-butyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated cyclohexanones, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H23ClFN

Molekulargewicht

223.76 g/mol

IUPAC-Name

(4-tert-butyl-1-fluorocyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C11H22FN.ClH/c1-10(2,3)9-4-6-11(12,8-13)7-5-9;/h9H,4-8,13H2,1-3H3;1H

InChI-Schlüssel

FMPOMNLGQAQRIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)(CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.